physical and chemical properties of Methyl 2-(2-aminophenyl)acetate hydrochloride
physical and chemical properties of Methyl 2-(2-aminophenyl)acetate hydrochloride
An In-Depth Technical Guide to Methyl 2-(2-aminophenyl)acetate Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of Methyl 2-(2-aminophenyl)acetate hydrochloride (CAS No: 49851-36-7). Intended for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights into the compound's reactivity, handling, and characterization. Key areas of focus include its role as a versatile synthetic building block, detailed spectroscopic profiles, validated analytical methodologies, and essential safety protocols. The guide is structured to provide not just data, but a foundational understanding of the molecule's behavior, facilitating its effective use in a laboratory and development setting.
Nomenclature and Structural Identification
Methyl 2-(2-aminophenyl)acetate hydrochloride is an aromatic amino acid ester salt. The presence of a primary amine ortho to an acetate methyl ester group on a benzene ring makes it a valuable intermediate in organic synthesis, particularly for heterocyclic compounds.
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IUPAC Name: methyl 2-(2-aminophenyl)acetate;hydrochloride
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Synonyms: Methyl (2-aminophenyl)acetate hydrochloride, (2-Amino-phenyl)-acetic acid methyl ester hydrochloride
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Molecular Formula: C₉H₁₂ClNO₂[2]
Chemical Structure:
(Image generated for illustrative purposes)
Physical and Chemical Properties
The hydrochloride salt form significantly influences the physical properties of the parent compound, Methyl 2-(2-aminophenyl)acetate (CAS: 35613-44-6)[3]. The protonation of the primary amine to form an ammonium chloride salt increases polarity and typically transforms the compound into a crystalline solid with higher water solubility compared to its free base form.
Table 1: Summary of Physical Properties
| Property | Value / Description | Source / Rationale |
| Appearance | White to pale yellow or pink crystalline powder. | Based on data for the isomeric compound, Methyl 2-(3-aminophenyl)acetate hydrochloride[4]. |
| Melting Point | Data not available. As a salt, it is expected to have a distinct and relatively high melting point. | N/A |
| Solubility | Water: Soluble. Methanol/Ethanol: Soluble. Dichloromethane: Slightly soluble. Hexane/Ether: Sparingly soluble to insoluble. | Inferred from chemical principles. The ammonium salt structure enhances solubility in polar protic solvents. Amines are known to become more water-soluble in acidic conditions due to the formation of polar ammonium ions. |
| Hygroscopicity | Expected to be hygroscopic. | A common characteristic of amine hydrochloride salts. |
| Storage | Store in a dry, sealed place, under an inert atmosphere.[2] Recommended storage at 2-8°C[4]. | To prevent degradation from moisture and atmospheric oxidation. |
Spectroscopic and Analytical Characterization
Accurate characterization is critical for confirming the identity and purity of Methyl 2-(2-aminophenyl)acetate hydrochloride. The following sections detail the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆):
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δ ~10.0-10.5 ppm (broad s, 3H): Protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar relaxation and exchange.
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δ ~7.2-7.5 ppm (m, 4H): Aromatic protons (C₆H₄). The ortho-substitution pattern will lead to complex splitting.
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δ ~3.8-3.9 ppm (s, 2H): Methylene protons (-CH₂-).
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δ ~3.6-3.7 ppm (s, 3H): Methyl ester protons (-OCH₃).
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¹³C NMR (100 MHz, DMSO-d₆):
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δ ~170-172 ppm: Carbonyl carbon of the ester (C=O).
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δ ~120-145 ppm: Aromatic carbons (6 signals expected).
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δ ~52 ppm: Methyl carbon of the ester (-OCH₃).
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δ ~38-40 ppm: Methylene carbon (-CH₂-).
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Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. The salt form significantly impacts the N-H stretching region.
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~2800-3100 cm⁻¹ (broad): N-H stretching vibrations of the R-NH₃⁺ group. This is a hallmark of an amine salt.
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~1735-1750 cm⁻¹ (strong, sharp): C=O stretching of the ester carbonyl group.
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~1600, ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
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~1200-1250 cm⁻¹: C-O stretching of the ester.
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~750-800 cm⁻¹: Out-of-plane C-H bending, indicative of ortho-disubstitution on the benzene ring.
The interpretation is informed by analyses of similar structures like methylone hydrochloride, where the NН₂⁺–Cl⁻ salt fragment dominates the high-frequency region of the spectrum[5].
Mass Spectrometry (MS)
When analyzed by techniques like Electrospray Ionization (ESI-MS), the compound will be detected based on the mass of its free base form after the loss of HCl.
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Expected [M+H]⁺: 166.0863 (Calculated for C₉H₁₂NO₂⁺).
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Fragmentation Pattern: Key fragments would likely arise from the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃) from the parent ion.
Chemical Properties and Reactivity
Methyl 2-(2-aminophenyl)acetate hydrochloride possesses two primary reactive centers: the aromatic primary amine and the methyl ester. This dual functionality makes it a highly versatile intermediate.
Reactivity of the Aromatic Amine
The ortho-amino group is a potent nucleophile (in its free base form) and can undergo a variety of classical reactions:
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Acylation: Reacts readily with acyl chlorides or anhydrides to form amides. This is often a key step in the synthesis of more complex molecules.
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Diazotization: The amine can be converted to a diazonium salt using nitrous acid (NaNO₂/HCl) at low temperatures. This intermediate can then be used in Sandmeyer or coupling reactions.
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Cyclization Reactions: The proximity of the amine to the acetate side chain allows for intramolecular cyclization reactions to form heterocyclic systems. A prominent application is the synthesis of quinazolinones and related fused heterocycles, which are important scaffolds in medicinal chemistry[6].
Reactivity of the Methyl Ester
The ester functional group is susceptible to nucleophilic acyl substitution:
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Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible.
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Aminolysis: The reaction of the ester with ammonia or primary/secondary amines can convert it into a primary, secondary, or tertiary amide, respectively. This reaction often requires heat as esters are less reactive than acyl chlorides. The competition between aminolysis and hydrolysis is a critical consideration in aqueous reaction systems[7].
Diagram 1: Synthetic Utility in Heterocycle Formation
The following diagram illustrates a generalized workflow where Methyl 2-(2-aminophenyl)acetate is used as a precursor for a bicyclic lactam, a core structure in many pharmaceutical agents.
Caption: Intramolecular cyclization pathway using the subject compound.
Experimental Protocol: Purity Determination by HPLC
This section provides a robust, self-validating protocol for determining the purity of Methyl 2-(2-aminophenyl)acetate hydrochloride using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.
Rationale: Reverse-phase HPLC is the industry standard for analyzing polar to moderately non-polar small molecules. The aromatic ring in the analyte provides strong UV absorbance, allowing for sensitive detection.
Materials and Reagents
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Acetonitrile (HPLC Grade)
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Water (HPLC Grade or Milli-Q)
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Trifluoroacetic Acid (TFA), HPLC Grade
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Methyl 2-(2-aminophenyl)acetate hydrochloride Reference Standard (>99% purity)
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Volumetric flasks, pipettes, and autosampler vials
Instrumentation
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HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions
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Mobile Phase A: 0.1% TFA in Water
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Mobile Phase B: 0.1% TFA in Acetonitrile
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection Wavelength: 254 nm
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Injection Volume: 10 µL
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Gradient Program:
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0-2 min: 10% B
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2-12 min: 10% to 90% B
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12-14 min: 90% B
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14-14.1 min: 90% to 10% B
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14.1-18 min: 10% B (Re-equilibration)
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Procedure
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Standard Preparation (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B. This is the stock solution.
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Sample Preparation (1.0 mg/mL): Prepare the sample to be tested in the same manner as the standard.
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System Suitability Test (SST):
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Inject the standard solution five times consecutively.
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Trustworthiness Check: The system is deemed suitable if the relative standard deviation (%RSD) of the peak area for the main analyte is ≤ 2.0%.
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Analysis:
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Inject a blank (diluent) to ensure no carryover.
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Inject the standard solution.
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Inject the sample solution in duplicate.
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Calculation: Calculate the purity of the sample using the area percent method.
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Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
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Safety, Handling, and Storage
As an amine hydrochloride, this compound requires careful handling to minimize exposure and maintain its integrity.
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Health Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[4]. Harmful if swallowed (H302)[4].
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear nitrile or neoprene protective gloves and a lab coat.
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Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood. If dust is generated, a respirator may be required.
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First Aid Measures:
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Skin Contact: Immediately wash the affected area with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
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Inhalation: Move the person to fresh air.
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Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases. The compound should be stored under an inert atmosphere to prevent degradation[4].
References
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Agilent Technologies. Safety Data Sheet acc. to OSHA HCS. [Link]
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University of Canterbury. Solubility of Organic Compounds. [Link]
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IUPAC-NIST. SOLUBILITY DATA SERIES. [Link]
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PubChem. Methyl 2-(3-aminophenyl)acetate hydrochloride. [Link]
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PubMed Central. Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties. [Link]
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ResearchGate. Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. [Link]
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Beilstein Journals. Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. [Link]
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Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. [Link]
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MDPI. Hirshfeld and AIM Analysis of the Methylone Hydrochloride Crystal Structure and Its Impact on the IR Spectrum Combined with DFT Study. [Link]
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Tri-iso. MATERIAL SAFETY DATA SHEET. [Link]
Sources
- 1. Methyl 2-(2-aminophenyl)acetate hydrochloride | CymitQuimica [cymitquimica.com]
- 2. CAS 49851-36-7 | Methyl 2-(2-aminophenyl)acetate hydrochloride - Synblock [synblock.com]
- 3. 35613-44-6|Methyl 2-(2-aminophenyl)acetate|BLD Pharm [bldpharm.com]
- 4. Methyl 2-(3-aminophenyl)acetate hydrochloride | 150319-83-8 [sigmaaldrich.com]
- 5. srdata.nist.gov [srdata.nist.gov]
- 6. Methyl 2-(3-aminophenyl)acetate hydrochloride | C9H12ClNO2 | CID 44119610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
